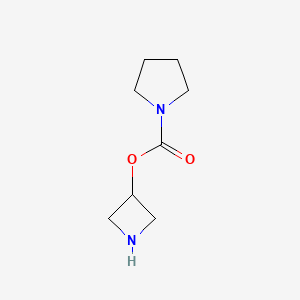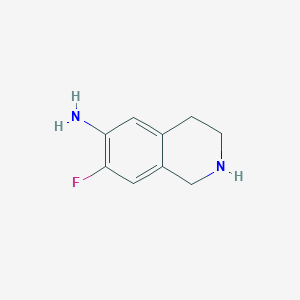
7-氟-1,2,3,4-四氢异喹啉-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is a useful research compound. Its molecular formula is C9H11FN2 and its molecular weight is 166.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氟代四氢喹啉的制备
该化合物可用于区域选择性制备6-和7-氟-1,2,3,4-四氢喹啉 . 该方法包括含有N-保护基的儿茶酚胺的环化,形成7-羟基-1-氮杂螺[4.5]癸-6,9-二烯-8-酮和6,7-二羟基-1,2,3,4-四氢喹啉,然后进行脱氧氟化 .
药物化学研究
包括7-氟-1,2,3,4-四氢异喹啉-6-胺在内的1,2,3,4-四氢异喹啉类似物,已针对各种感染性病原体和神经退行性疾病的多种生物活性进行研究 . 这些化合物的杂环骨架在科学界引起了极大的关注 .
氟代苯并噻唑的合成
一系列氟代1,2,4-三唑并[3,4-b]苯并噻唑是通过将已知的抗真菌先导化合物1,2,4-三唑与氟代苯并噻唑母核融合而合成的 . 这突出了7-氟-1,2,3,4-四氢异喹啉-6-胺在合成新型氟代化合物的潜力.
有机化学研究
与7-氟-1,2,3,4-四氢异喹啉-6-胺密切相关的4-氟-1,2,3,4-四氢异喹啉衍生物已用于合成各种化合物. 这突出了此类化合物在有机化学中的重要性.
作用机制
- Target of Action The primary target of this compound is not explicitly mentioned in the available literature. However, related compounds (such as 6-Fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one) have been studied for their enzyme inhibition properties.
- Mechanism studies indicate that related reactions proceed via a chemo- and regioselective SN2′/SNV pathway .
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can modulate the levels of neurotransmitters like dopamine and serotonin, influencing various physiological processes .
Cellular Effects
The effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. This compound can alter gene expression related to neurotransmitter synthesis and degradation, leading to changes in cellular metabolism and function. Additionally, it can impact the proliferation and differentiation of neuronal cells .
Molecular Mechanism
At the molecular level, 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the breakdown of neurotransmitters. Furthermore, it can modulate gene expression by interacting with transcription factors involved in neurotransmitter synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression .
Dosage Effects in Animal Models
The effects of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter levels and improve cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes .
Metabolic Pathways
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the metabolic flux of neurotransmitters. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .
Subcellular Localization
The subcellular localization of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is critical for its activity and function. It is directed to specific compartments within the cell, such as the mitochondria and nucleus, through targeting signals and post-translational modifications. These localizations enable the compound to interact with specific biomolecules and modulate cellular processes effectively .
属性
CAS 编号 |
1259326-50-5 |
|---|---|
分子式 |
C9H11FN2 |
分子量 |
166.20 g/mol |
IUPAC 名称 |
7-fluoro-1,2,3,4-tetrahydroquinolin-6-amine |
InChI |
InChI=1S/C9H11FN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,12H,1-3,11H2 |
InChI 键 |
CEWVRTPBJJEYAK-UHFFFAOYSA-N |
SMILES |
C1CNCC2=CC(=C(C=C21)N)F |
规范 SMILES |
C1CC2=CC(=C(C=C2NC1)F)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


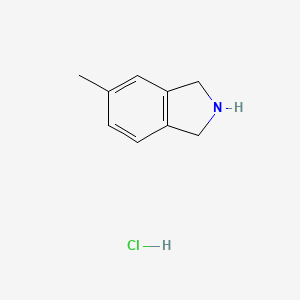
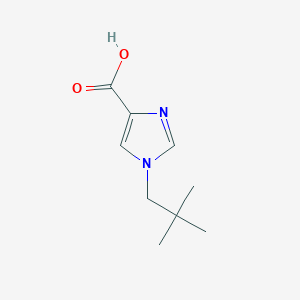
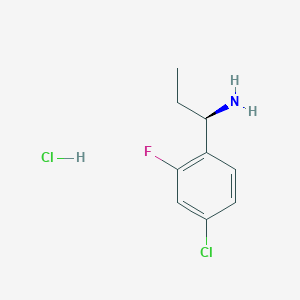
![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)
![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)

![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
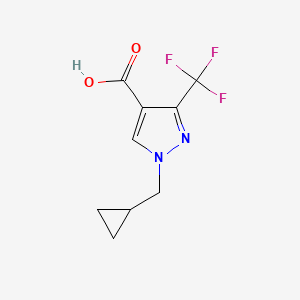
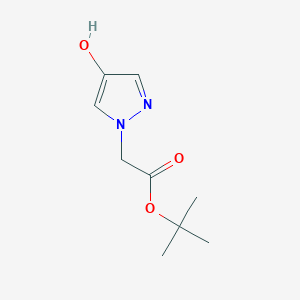
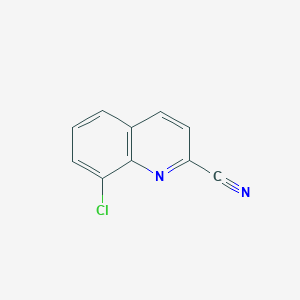
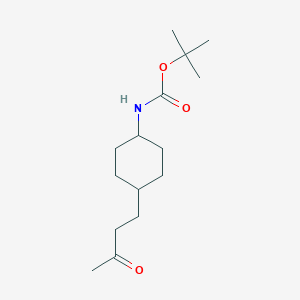
![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)

